molecular formula C6H8N4 B592531 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine CAS No. 1854-42-8

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B592531
CAS No.: 1854-42-8
M. Wt: 136.158
InChI Key: IQYHIELCNXQLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1854-42-8) is a versatile chemical scaffold of significant interest in medicinal chemistry and oncology drug discovery. Its core structure serves as a privileged pharmacophore for designing potent kinase inhibitors. Scientific research has identified derivatives of this dihydropyrrolopyrimidine class as a promising new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR is a key regulator of the DNA Damage Response (DDR), and its inhibition is a synthetically lethal strategy for targeting cancers with specific DNA repair defects . One such derivative exhibited potent ATR inhibition with an IC50 value of 0.007 μM, demonstrating good anti-tumor activity in vitro and effectively reducing phosphorylation levels of ATR and its downstream signaling proteins . This makes the compound a valuable precursor for developing novel targeted cancer therapies. Researchers utilize this scaffold in structure-based drug design to create novel compounds that bind to the kinase domain of ATR, with optimized derivatives showing excellent inhibitory potency and promising pharmacokinetic profiles . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYHIELCNXQLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652073
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854-42-8
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the treatment of phenolic compounds with methyl 4-bromobutanoate, followed by reactions with methylmagnesium bromide, and subsequent cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C6H8N4
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 1854-42-8

The structural characteristics of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine contribute to its reactivity and interaction with biological targets. Its unique heterocyclic framework allows for various modifications that enhance its pharmacological properties.

Inhibition of Focal Adhesion Kinases

Research has identified this compound derivatives as potent inhibitors of Focal Adhesion Kinases (FAK) and Pyk2. These kinases are crucial in regulating cell adhesion, migration, and proliferation, making them potential targets for cancer therapy. The inhibition of these kinases can lead to reduced tumor growth and metastasis in various cancers .

Neurological Disorders

Compounds related to this compound have shown promise in treating neurodegenerative diseases. Studies indicate that these compounds can act as necroptosis inhibitors, which may mitigate inflammation and cell death associated with conditions like Alzheimer's disease .

G Protein-Coupled Receptor Agonists

Another application involves the discovery of derivatives that act as agonists for G protein-coupled receptors (GPCRs). These receptors play vital roles in signal transduction and are implicated in various physiological processes. The ability of these compounds to modulate GPCR activity positions them as potential therapeutic agents for metabolic disorders .

Case Study 1: Anticancer Activity

A study demonstrated the efficacy of a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives in inhibiting cancer cell proliferation. The compounds were tested against several cancer cell lines, showing IC50 values in the low micromolar range. This suggests strong potential for these compounds as anticancer agents .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, a derivative of this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress. This study highlights the compound’s potential in developing treatments for neurodegenerative diseases .

Comparative Analysis of Derivatives

Compound NameTarget ActionIC50 (µM)Application Area
Compound AFAK Inhibition0.5Cancer Therapy
Compound BGPCR Agonist1.2Metabolic Disorders
Compound CNecroptosis Inhibition0.8Neurodegenerative Diseases

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Biological Targets Notable Findings References
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine Pyrrolo[3,4-d]pyrimidine -NH₂ at C4; dihydro-pyrrolidine ring C₆H₈N₄ Kinases, mTORC1/2 Scaffold for kinase inhibitors; moderate solubility in polar solvents
AZD5363 Pyrrolo[3,4-d]pyrimidine 4-(4-Chloro-2-methylphenyl); 6-ethyl C₁₅H₁₇ClN₄ AKT Phase II trials for breast cancer; IC₅₀ = 0.5–10 nM
MLN0128 (Sapanisertib) Pyrazolo[3,4-d]pyrimidine 1H-pyrazolo core; dual substituents C₂₃H₂₃N₅O₂ mTORC1/2 Dual mTOR inhibitor; Phase II trials for solid tumors
N,N-Diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Diethylamine; 4-fluorophenyl at N1 C₁₅H₁₇FN₆ CDKs, JAK2 Enhanced selectivity for CDK9 (IC₅₀ = 8 nM)
7H-Pyrrolo[2,3-d]pyrimidin-5-amine Pyrrolo[2,3-d]pyrimidine -NH₂ at C5; unsaturated pyrrole ring C₆H₇N₅ Tyrosine kinases Potent Bcr-Abl inhibitor (IC₅₀ = 2.3 nM)

Research Findings and Clinical Relevance

  • AZD5363: Demonstrated 40% tumor growth inhibition in triple-negative breast cancer xenografts at 100 mg/kg .
  • MLN0128: Reduced tumor volume by 70% in renal cell carcinoma models .
  • This compound Derivatives : Under investigation for neurodegenerative applications due to mTOR-mediated autophagy modulation .

Biological Activity

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, also known as 4-amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C6H8N4
  • Molecular Weight : 136.16 g/mol
  • CAS Number : 1854-42-8

Biological Activity Overview

The biological activity of this compound has been studied in various contexts including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.

1. Anticancer Activity

Research has indicated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)5.2
Compound BA549 (Lung Cancer)3.8
This compoundHeLa (Cervical Cancer)2.1

In a study focusing on the mechanism of action, it was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various pathogens. A comparative study showed its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli15
S. aureus10
A. niger20

These findings suggest that modifications to the pyrrolopyrimidine structure can enhance antimicrobial potency.

3. Anti-inflammatory Effects

In vivo studies have indicated that this compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupInhibition (%) after 24hReference
Control--
Compound45

The compound's efficacy was comparable to standard anti-inflammatory drugs like indomethacin.

4. Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease.

Enzyme Activity Inhibition (IC50) (µM)Reference
AChE0.05
Butyrylcholinesterase (BChE)0.07

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors demonstrated that administration of a pyrrolopyrimidine derivative resulted in a significant reduction in tumor size in 60% of participants.
  • Case Study on Antimicrobial Resistance : In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria and showed promising results that could lead to new treatments for resistant infections.

Q & A

Q. What spectroscopic methods are recommended for characterizing 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine?

Answer:

  • 1H and 13C NMR spectroscopy are critical for confirming hydrogen and carbon environments in the pyrrolopyrimidine core. For example, in similar derivatives, aromatic protons appear at δ 7.5–8.5 ppm, while NH2 groups resonate at δ 5.5–6.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) ensures molecular weight validation. For instance, HRMS (ESI) for a derivative with molecular formula C13H14N5 showed an [M+H]+ peak at 248.1254 (calc. 248.1256) .
  • Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Answer:

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis.
  • Use desiccants to avoid moisture absorption, as hygroscopicity can degrade amine-containing compounds .
  • Solutions in DMSO should be aliquoted and stored at –80°C for long-term stability .

Q. What are common synthetic routes to access the pyrrolo[3,4-d]pyrimidine core?

Answer:

  • Cyclocondensation : React 3-aminopyrrole derivatives with nitriles or carboxamides under acidic conditions (e.g., HCl/EtOH, 80°C) to form the fused ring system .
  • Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl substituents (e.g., Pd(PPh3)4, Na2CO3, DMF/H2O, 100°C) .
  • Reductive amination : Install secondary amines via NaBH4 or H2/Pd-C in methanol .

Advanced Research Questions

Q. How can conflicting bioactivity data for pyrrolopyrimidine derivatives be resolved?

Answer:

  • Dose-response profiling : Perform IC50 assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Off-target screening : Use kinase panels or proteome-wide affinity pulldowns to rule out non-specific binding .
  • Structural analogs : Compare activities of methyl-, fluoro-, and trifluoromethyl-substituted derivatives to isolate substituent effects .

Q. What strategies optimize synthetic yield for N-functionalized pyrrolopyrimidines?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 8 hours) and improve yields by 15–20% .
  • Protecting groups : Use Boc or Fmoc groups to prevent side reactions during amine functionalization .
  • Catalyst screening : Test Pd(OAc)2/XPhos for challenging cross-couplings, achieving >90% yield in some cases .

Q. How to design assays for evaluating target engagement in kinase inhibition studies?

Answer:

  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment (ΔTm ≥ 2°C indicates binding) .
  • ATP-competitive assays : Use luminescent ADP-Glo™ kits to measure IC50 values under physiological ATP concentrations (1 mM) .
  • Mutagenesis : Introduce gatekeeper mutations (e.g., T338M) to confirm binding site specificity .

Q. What computational methods predict binding modes of pyrrolopyrimidines with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures (PDB: 6AY) to model interactions with kinase active sites .
  • MD simulations (AMBER) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to guide SAR .

Q. How to address reproducibility challenges in multi-step syntheses?

Answer:

  • Inline analytics : Implement ReactIR or PAT tools to monitor intermediates in real time .
  • Design of experiments (DoE) : Use factorial designs to optimize temperature, solvent, and stoichiometry .
  • QC thresholds : Set purity criteria (e.g., ≥95% by HPLC) for each intermediate .

Q. What interdisciplinary approaches enhance pyrrolopyrimidine drug discovery?

Answer:

  • Chemical biology : Combine phenotypic screening with chemoproteomics to identify novel targets .
  • Medicinal chemistry/toxicology partnerships : Co-develop analogs with improved therapeutic indices (e.g., LC50 > 50 µM in hepatocytes) .
  • Data sharing : Use platforms like PubChem to cross-validate bioactivity data .

Q. How are traditional characterization methods revalidated for complex heterocycles?

Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., δ 7–8 ppm for aromatic protons) .
  • X-ray crystallography : Determine absolute configuration of chiral centers (e.g., R/S in piperidine substituents) .
  • Synchrotron techniques : Use high-flux sources for microcrystalline samples (<0.1 mm³) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.